(S)-3-Methylpyrrolidine

Description

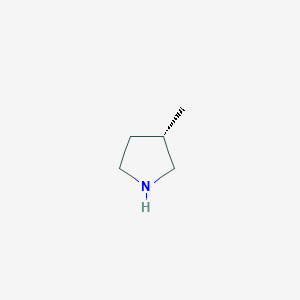

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYINPWAJIVTFBW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348925 | |

| Record name | (S)-3-METHYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69498-25-5 | |

| Record name | (3S)-3-Methylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69498-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-METHYLPYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 3 Methylpyrrolidine

Enantioselective Catalytic Approaches

The development of catalytic asymmetric methods provides an efficient and direct route to enantioenriched pyrrolidine (B122466) derivatives, often overcoming the limitations of classical and chiral pool methods, such as multiple steps and harsh reaction conditions. nih.govnih.gov

Cobalt-Catalyzed Asymmetric Hydromethylation of 3-Pyrrolines

A significant breakthrough in the synthesis of (S)-3-methylpyrrolidine involves a cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines. nih.govnih.govresearchgate.net This strategy allows for the remote and stereoselective installation of a methyl group onto the N-heterocycle. nih.govresearchgate.net Researchers have developed a system that combines a commercial cobalt precursor with a modified chiral ligand to convert readily available 3-pyrrolines into the desired product with outstanding enantioselectivity. nih.govacs.org

| Ligand | Description | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| L1 | Indene (B144670) skeleton with methyl modification | 76 | 89 |

| L2 | 4-Fluorophenyl-modified indene skeleton | 84 | 93 |

| L7 | Isopropyl-modified chiral ligand | Slightly lower than L2 | 93 |

Development and Application of Chiral Ligands (e.g., Bisoxazoline Derivatives)

The success of the cobalt-catalyzed hydromethylation is highly dependent on the choice of the chiral ligand. nih.gov Bisoxazoline (BOX) ligands, a class of C2-symmetric chiral ligands, have proven particularly effective. nih.govwikipedia.orgrsc.org These ligands coordinate with the metal center, creating a chiral environment that directs the enantioselective transformation. strem.com

Modified BOX ligands, such as those with an indene skeleton, are crucial for achieving high yields and enantioselectivity. nih.gov For example, a ligand featuring a 4-fluorophenyl-modified indene chiral skeleton (L2) provided the product in 84% yield and 93% enantiomeric excess (ee). nih.gov The chirality in BOX ligands is typically introduced from chiral amino alcohols, which are themselves derived from the chiral pool of amino acids. wikipedia.org The versatility and effectiveness of BOX ligands have established them as "privileged ligands" in asymmetric catalysis, with applications extending to copper, iron, and ruthenium-catalyzed reactions. wikipedia.orgrsc.orgnih.govrsc.org

Other Transition Metal-Catalyzed Asymmetric Reactions

While cobalt catalysis is a novel approach, other transition metals have also been employed for the asymmetric synthesis of chiral pyrrolidines. nih.gov

Nickel-Catalyzed Hydromethylation: Researchers have developed nickel-catalyzed asymmetric hydromethylation reactions to construct methyl-substituted chiral amides, demonstrating the potential of other first-row transition metals in similar transformations. nih.govacs.org

Asymmetric Hydrogenation: The asymmetric hydrogenation of prochiral pyrroline (B1223166) precursors using rhodium or ruthenium catalysts, such as those containing the BINAP ligand, offers a direct route to enantiomerically pure 3-methylpyrrolidine (B1584470). This method can achieve high yields (85-92%) and enantioselectivities (90-95%).

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions to form C-C bonds. acs.orgmdpi.com While direct application to this compound synthesis from 3-pyrrolines is less common, palladium-catalyzed reactions are fundamental in creating substituted pyrrolidines by functionalizing C-H bonds. acs.orgpsu.edu

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to build more complex chiral molecules. univie.ac.atresearchgate.net This approach avoids the need for asymmetric catalysis or chiral resolution in later stages.

Derivation from Naturally Occurring Amino Acids

Naturally occurring proteinogenic α-amino acids are ideal starting materials for chiral pool synthesis due to their high enantiomeric purity and orthogonal functional groups (amino and carboxylic acid). univie.ac.at

From L-Proline: L-proline is a common precursor for synthesizing chiral pyrrolidine derivatives. The synthesis of this compound from L-proline involves selective methylation at the 3-position. Ruthenium-based pincer complexes with chiral pyrrolidine-based ligands derived from L-proline have also been developed for catalytic applications. rug.nl

From other α-Amino Acids: The general strategy involves using the amino and carboxylic acid groups for modifications and ring formation. univie.ac.at For instance, enantiopure β-amino acids derived from natural terpenes like (+)-α-pinene can be coupled with (S)-proline derivatives to create complex chiral pyrrolidinic structures. thieme-connect.com

Synthesis from Chiral Building Blocks (e.g., Malic Acid Derivatives)

Besides amino acids, other natural chiral molecules like hydroxy acids serve as versatile starting points.

From (S)-Malic Acid: (S)-Malic acid is an inexpensive and readily available chiral building block used in the asymmetric synthesis of pyrrolidine alkaloids. tandfonline.comhkbu.edu.hksemanticscholar.org The synthesis of the enantiomer, (R)-3-methylpyrrolidine, has been demonstrated starting from (S)-malic acid. tandfonline.comresearchgate.nethkbu.edu.hk The key steps involve the diastereoselective methylation of dimethyl (S)-malate, followed by a series of reductive de-hydroxylation steps to yield dimethyl (R)-2-methylsuccinate. tandfonline.comresearchgate.net This intermediate is then transformed into the target pyrrolidine ring system. tandfonline.com The use of optically pure L-(-)-malic acid is particularly useful for accessing 3-(S)-pyrrolidine derivatives, avoiding the need for subsequent diastereomeric resolution. google.com

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions are powerful tools for the stereocontrolled synthesis of cyclic compounds like this compound. These methods establish the chiral center during the ring-formation step, offering an efficient pathway to the desired enantiomer.

Intramolecular Cycloaddition Reactions for Pyrrolidine Ring Formation

Intramolecular cycloaddition reactions provide an elegant and efficient strategy for the construction of the pyrrolidine ring. These reactions involve a molecule containing both a dipole and a dipolarophile, which react internally to form a cyclic product.

One notable approach is the intramolecular [3+2] cycloaddition of azomethine ylides. acs.org In this method, an azomethine ylide is generated in situ from a secondary amine and subsequently undergoes a cycloaddition with a tethered alkene to form the pyrrolidine ring. acs.org The stereochemistry of the newly formed chiral centers can be controlled by the geometry of the starting materials and the reaction conditions. For instance, the reaction of 2-methylpyrrolidine (B1204830) can lead to the formation of two diastereomeric products. acs.org

Another powerful technique is the intramolecular [2+2] photocycloaddition. acs.org This method has been employed to create conformationally restricted bis-pyrrolidines. The key step involves the photocycloaddition of a 4-aminomethyl-2(5H)-furanone derivative to form a cyclobutane (B1203170) core, which is then converted into the pyrrolidine ring through a series of transformations. acs.org

The "clip-cycle" synthesis is a recently developed asymmetric method for producing substituted pyrrolidines. acs.orgcore.ac.uk This strategy involves "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate via an alkene metathesis reaction. acs.orgcore.ac.uk The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields the pyrrolidine ring with high enantioselectivity. acs.orgcore.ac.uk

Glycine-Based [3+2] Cycloaddition Methodologies

Glycine (B1666218) and its derivatives are versatile building blocks for the synthesis of pyrrolidines through [3+2] cycloaddition reactions. mdpi.comnih.govscilit.comumb.edu These methods typically involve the generation of an azomethine ylide from glycine, which then reacts with a suitable dipolarophile to construct the pyrrolidine ring. mdpi.comnih.govscilit.comumb.edu

A common strategy is the decarboxylative [3+2] cycloaddition, where azomethine ylides are generated from the decarboxylation of N-H or N-alkyl glycine-derived oxazolidin-5-ones. mdpi.com This approach offers high atom economy and synthetic efficiency. mdpi.com For example, a pseudo five-component reaction involving glycine, an aldehyde, and a maleimide (B117702) can produce tetracyclic pyrrolizidines in high yields and with excellent diastereoselectivity. mdpi.com

Furthermore, cascade reactions involving an initial cyclization followed by an intermolecular [3+2] cycloaddition with glycine derivatives have been developed for the synthesis of pyrrolizidines and indolizidines. mdpi.com These multi-step, one-pot procedures provide rapid access to complex heterocyclic scaffolds. mdpi.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods combine the selectivity of enzymatic catalysis with the efficiency of chemical synthesis to provide powerful routes to enantiomerically pure compounds.

Lipase-Catalyzed Kinetic Resolution

Lipases are widely used enzymes in organic synthesis due to their ability to catalyze the stereoselective acylation or hydrolysis of a wide range of substrates. nih.govrsc.orgalmacgroup.comnih.gov In the context of this compound synthesis, lipase-catalyzed kinetic resolution is a key technique. This process involves the selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

For instance, the kinetic resolution of racemic 3-hydroxypyrrolidine derivatives can be achieved through lipase-catalyzed acetylation. rsc.org Enzymes like Amano lipase (B570770) P and the immobilized lipase PS-IM have demonstrated excellent enantioselectivity in these transformations, yielding both the acetylated product and the remaining starting material with high enantiomeric excess. rsc.org Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the starting material, can further enhance the yield of the desired enantiomer, surpassing the 50% theoretical maximum of a standard kinetic resolution. rsc.org

Optimization of Synthetic Protocols for Enhanced Efficiency and Scalability

The transition of a synthetic route from a laboratory-scale procedure to an industrial process requires careful optimization to enhance efficiency, reduce costs, and ensure scalability.

The use of Design of Experiments (DoE) is a powerful tool for the systematic optimization of reaction conditions, including solvent choice, catalyst loading, and temperature. researchgate.net This approach allows for the identification of optimal conditions to maximize yield and selectivity, leading to more robust and scalable synthetic protocols. researchgate.net Furthermore, the development of one-pot, multi-component reactions, as seen in the glycine-based cycloadditions, contributes to increased efficiency by reducing the number of purification steps and minimizing waste. mdpi.com The scalability of such optimized protocols is crucial for meeting the demands of pharmaceutical manufacturing. rug.nl

S 3 Methylpyrrolidine As a Chiral Building Block in Complex Molecule Synthesis

Construction of Biologically Active Compounds

The enantiomerically pure (S)-3-methylpyrrolidine is a sought-after component in the synthesis of various biologically active compounds and natural products. nih.govacs.org Its incorporation into molecular structures can significantly influence their pharmacological properties. For instance, derivatives of this compound have been investigated for their potential as anticholinergic agents. The chiral nature of this compound is critical, as different enantiomers can exhibit vastly different biological activities. For example, while the (R)-enantiomer of 3-methylpyrrolidine (B1584470) has shown activity as an estrogen receptor antagonist, the (S)-enantiomer does not display the same effect.

The strategic placement of a methyl group on the pyrrolidine (B122466) ring allows for fine-tuning of a molecule's conformational preferences. This ability to modify the three-dimensional structure can lead to improved potency, efficacy, and stability of a compound. nih.govacs.org

Application in Peptidomimetic Design and Peptide Synthesis

In the realm of peptide science, this compound serves as a valuable scaffold in peptidomimetic design. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The pyrrolidine ring can be incorporated into peptide backbones to introduce conformational constraints, which can lead to increased receptor selectivity and affinity. nih.gov

Furthermore, this compound and its derivatives are utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical production of peptides. acs.orgnih.gov In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid support. nih.gov Pyrrolidine itself has been investigated as a base for the removal of the Fmoc protecting group, a critical step in the SPPS cycle. acs.org The use of pyrrolidine-based reagents can influence the efficiency and outcome of peptide synthesis, including minimizing common side reactions like aspartimide formation. acs.org

Stereoselective Introduction of Methyl Substituents into N-Heterocycles

The introduction of methyl groups into nitrogen-containing heterocyclic compounds (N-heterocycles) is a key strategy in medicinal chemistry to modulate a molecule's properties. nih.govacs.orgorganic-chemistry.org this compound serves as a chiral template for the stereoselective introduction of methyl substituents. nih.govacs.org

Recent advancements have focused on developing efficient catalytic methods for this purpose. For example, a cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines has been developed to produce enantiopure this compound derivatives with high yields and excellent stereoselectivity. nih.govacs.org This method provides a more streamlined approach compared to traditional multi-step syntheses that often require harsh conditions or expensive starting materials. nih.gov Such catalytic systems offer precise control over the stereochemistry, which is crucial for the biological activity of the final product. nih.govacs.org

Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of a wide range of pharmaceutical compounds. smolecule.comlookchem.com Its chiral nature is often essential for the efficacy and selectivity of the final drug product. The pyrrolidine scaffold is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov

The versatility of this compound as a building block is demonstrated by its use in the synthesis of various drug candidates. It has been incorporated into the structures of kinase inhibitors, which are a vital class of drugs used in cancer therapy. Additionally, it is a key intermediate for compounds such as dipeptidyl peptidase IV (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes, and cell division cycle 7 (CDC7) kinase inhibitors. nih.gov

The hydrochloride salt of this compound is also frequently used in pharmaceutical synthesis due to its enhanced solubility in water. smolecule.com

Synthesis of Pyrrolidine-Containing Polycyclic Frameworks and Alkaloids

This compound is a valuable starting material for the synthesis of complex polycyclic frameworks and natural product alkaloids that contain a pyrrolidine ring. smolecule.commdpi.com Many of these naturally occurring compounds exhibit significant biological activity, making them attractive targets for synthetic chemists. smolecule.com

For example, this compound has been utilized in the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids, which are classes of compounds with diverse pharmacological properties. mdpi.com It has also been employed in the asymmetric synthesis of ant venom alkaloids, such as (R)-leptothoracine. researchgate.netsemanticscholar.org The synthesis of these complex molecules often involves multi-step reaction sequences where the chirality of this compound directs the stereochemical outcome of subsequent transformations. semanticscholar.org

Medicinal Chemistry Applications and Structure Activity Relationships

Exploration as a Versatile Scaffold for Novel Biologically Active Compounds

The pyrrolidine (B122466) ring, particularly in its chiral forms like (S)-3-methylpyrrolidine, is a favored structural motif in drug discovery. researchgate.netnih.gov Its sp³-hybridized nature allows for a greater exploration of pharmacophore space compared to flat aromatic systems, contributing to molecular complexity and stereochemistry, which are often linked to clinical success. nih.gov The non-planar structure, characterized by "pseudorotation," provides enhanced three-dimensional coverage, which is advantageous for specific interactions with protein binding sites. researchgate.netnih.gov

Medicinal chemists utilize this scaffold by either constructing the ring from various precursors or by functionalizing a pre-existing pyrrolidine ring, such as in proline derivatives. nih.gov The stereospecific orientation of substituents, including the methyl group in this compound, can dramatically alter the biological profile of a drug candidate by influencing its binding mode to enantioselective protein targets. nih.govresearchgate.net For instance, research has shown that the stereochemistry at the 3-position of the pyrrolidine ring can dictate the antagonist or agonist activity of a compound. nih.gov This versatility has led to the incorporation of the this compound scaffold into a wide range of therapeutic agents.

Therapeutic Efficacy and Mechanism of Action Studies

Derivatives of this compound have been investigated for their potential in treating neurological disorders. The specific stereochemistry of the pyrrolidine ring is critical for selective interactions with various central nervous system (CNS) targets, including neurotransmitter receptors. For example, the introduction of a chiral pyrrolidine scaffold has been shown to promote selectivity towards specific casein kinase 1 (CK1) receptors. nih.gov While much of the broader research focuses on the general pyrrolidine scaffold, the principle of stereospecificity highlights the importance of chiral variants like the (S)-3-methyl derivative in achieving desired neurological activity.

The this compound scaffold is a component of various compounds investigated for their antimicrobial properties.

Antibacterial and Antifungal: Pyrrolidine derivatives have been synthesized and evaluated for their activity against a range of pathogens. nih.govepa.govbiointerfaceresearch.comekb.egresearchgate.net For instance, certain 2,3-pyrrolidinedione derivatives have shown significant antimicrobial activity against Streptococcus mutans and antifungal activity against Candida albicans, with efficacy comparable to the oral healthcare standard, chlorhexidine. nih.gov Thiazole-based pyrrolidine derivatives have also been found to selectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. biointerfaceresearch.com

Antimalarial: The pyrrolidine ring is a key feature in the development of new antimalarial agents, particularly for combating drug-resistant strains of Plasmodium falciparum. nih.govresearchgate.net In one study, 4-aryl-N-benzylpyrrolidine-3-carboxamides were identified as a novel class of orally efficacious antimalarials. nih.gov Structure-activity relationship studies revealed that a specific stereochemistry, (3R,4S), on the pyrrolidine ring was preferred for activity. nih.gov One lead compound, 54b (CWHM-1008) , demonstrated potent activity against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum and was effective in a mouse model of malaria. nih.gov

Table 1: Antimalarial Activity of Compound 54b (CWHM-1008)

| Parameter | Value |

| EC₅₀ (3D7 strain) | 46 nM |

| EC₅₀ (Dd2 strain) | 21 nM |

| In vivo Efficacy (ED₉₉) | ~30 mg/kg/day (mouse model) |

The this compound scaffold has been incorporated into molecules designed as potential anticancer agents. nih.govdntb.gov.ua

One area of focus has been the development of inhibitors for the ERK1/2 signaling pathway, which is often dysregulated in cancer. A systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of a novel 3(S)-thiomethyl pyrrolidine analog, compound 28 , which demonstrated potent ERK inhibition and, crucially, vastly improved pharmacokinetic properties compared to earlier compounds. nih.gov

Another significant application is in the design of MDM2 inhibitors, which work by reactivating the p53 tumor suppressor pathway. acs.org Spirooxindole derivatives containing a pyrrolidine core have been extensively studied. For example, compound 60 (AA-115/APG-115) , which features a substituted pyrrolidine ring, binds to MDM2 with very high affinity (Kᵢ < 1 nM). acs.org This compound potently inhibits the growth of cancer cell lines with wild-type p53 and has demonstrated the ability to achieve complete and lasting tumor regression in in vivo xenograft models, leading to its advancement into clinical trials. acs.org

Table 2: In Vitro Anticancer Activity of MDM2 Inhibitor Compound 60

| Cell Line | Tumor Type | IC₅₀ |

| RS4;11 | Acute Leukemia | 38 nM |

| LNCaP | Prostate Cancer | 18 nM |

| HCT116 | Colon Cancer | 104 nM |

| SJSA-1 | Osteosarcoma | 60 nM |

Pyrrolidine derivatives are actively being investigated for their potential as anti-inflammatory agents. nih.govmdpi.comnih.gov Research in this area often involves synthesizing new derivatives and evaluating their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.gov For example, a study on a pivalate-based Michael product containing a pyrrolidine-2,5-dione structure showed inhibitory activity against both COX-2 and 5-LOX enzymes, with IC₅₀ values of 130 µg/mL and 105 µg/mL, respectively. nih.gov The compound also demonstrated anti-inflammatory effects in in vivo models. nih.gov While these studies focus on the broader class of pyrrolidine derivatives, they underscore the potential of the scaffold in developing new anti-inflammatory drugs. nih.gov

The pyrrolidine-2,5-dione (succinimide) scaffold is a well-established pharmacophore in anticonvulsant drug design, with ethosuximide being a notable example. nih.govnih.govdrugbank.com Modifications of this scaffold, including the introduction of a methyl group at the 3-position, have been a fruitful area of research to develop novel antiepileptic drugs (AEDs) with broader spectrums of activity and improved safety profiles. nih.govnih.govnih.gov

A study involving N-Mannich bases derived from 3-methyl-pyrrolidine-2,5-dione resulted in compounds with significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov One of the most active compounds, N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione (12) , showed high potency with an ED₅₀ of 16.13 mg/kg in the MES test. nih.gov These novel derivatives demonstrated higher potency and lower neurotoxicity compared to reference drugs like ethosuximide and valproic acid. nih.gov The mechanism of action for many of these hybrid anticonvulsants is believed to involve the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Table 3: Anticonvulsant Activity of Lead Pyrrolidine-2,5-dione Derivative

| Compound | MES Test (ED₅₀) | scPTZ Test (ED₅₀) |

| 12 | 16.13 mg/kg | 133.99 mg/kg |

Enzyme Inhibitory Effects (e.g., Cholinesterase, Carbonic Anhydrase, IDO1, HCV Protease)

The pyrrolidine ring is a versatile scaffold used in the design of various enzyme inhibitors. The specific inclusion of the (S)-3-methyl group can significantly influence potency and selectivity through precise steric and conformational effects.

Cholinesterase: Cholinesterase inhibitors (ChEIs) are crucial for treating neurodegenerative conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. wikipedia.org The pyrrolidine scaffold has been incorporated into ChEIs to explore new binding interactions. Studies on chiral N-benzylpyrrolidine derivatives have shown that stereochemistry is a key determinant of activity. For instance, certain (S)-enantiomers of pyrrolidine derivatives have demonstrated moderate but significant inhibition of butyrylcholinesterase (BChE), sometimes with greater potency than their (R)-counterparts, highlighting them as dual inhibitors of both acetylcholinesterase (AChE) and BChE. researchgate.net In one study, the (S)-enantiomer of an N-benzyl derivative, (S)-5a, showed BChE inhibition that was two times higher than its corresponding (R)-enantiomer. researchgate.net

Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] represent another class of ChEIs. Within a synthesized series, compounds 8e and 8g were identified as the most effective against both AChE and BChE. nih.gov

| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

| 8e | 3.35 | 5.63 |

| 8g | 3.15 | 4.74 |

| 8h | 6.27 | 5.34 |

| Donepezil (Reference) | 0.59 | 0.77 |

This table displays the half-maximal inhibitory concentrations (IC₅₀) of selected dispiro-pyrrolidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Data sourced from nih.gov.

Carbonic Anhydrase (CA): Carbonic anhydrase inhibitors are used in the treatment of glaucoma, epilepsy, and other conditions. drugs.comwikipedia.org The primary class of CAIs consists of compounds bearing a sulfonamide moiety, which coordinates to the zinc ion in the enzyme's active site. nih.gov While a wide variety of heterocyclic sulfonamides have been explored as CAIs, the literature reviewed did not prominently feature derivatives specifically containing the this compound scaffold as a central element for achieving CA inhibition.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy for its role in creating an immunosuppressive tumor microenvironment. nih.govlabcorp.com The search for potent and selective IDO1 inhibitors has led to the exploration of various molecular scaffolds. nih.govresearchgate.net However, based on the available research, the this compound moiety has not been highlighted as a principal pharmacophore in the mainstream development of IDO1 inhibitors.

HCV Protease: The NS3/4A protease is essential for the replication of the Hepatitis C virus (HCV) and is a validated target for antiviral therapy. nih.gov Inhibitors of this enzyme are often peptidomimetic compounds, including both linear and macrocyclic structures. nih.gov While the pyrrolidine ring is a common element in organic chemistry and drug design, specific derivatives of this compound have not been identified as a leading scaffold in the development of HCV NS3/4A protease inhibitors in the reviewed literature.

Analgesic Properties

The pyrrolidine scaffold is present in various compounds investigated for their pain-relieving properties. mdpi.com Research into 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, which possess a substituted pyrrolidine core, has demonstrated significant antinociceptive and antiallodynic activities in mouse models of tonic and neuropathic pain. nih.gov In these studies, certain derivatives showed efficacy in both the formalin-induced tonic pain model and in models of chemotherapy- or diabetic-induced peripheral neuropathy. nih.gov For example, one compound from this series significantly attenuated tactile allodynia in a streptozotocin-induced diabetic neuropathy model and did not produce sedative effects at its active dose. nih.gov

Other research has focused on N-methyl-arylpyrrolidinols and pyrrolidinomorphinane derivatives. researchgate.netresearchgate.net These compounds have shown interesting antinociceptive activity, with some acting via opioid receptor pathways. researchgate.netresearchgate.net The analgesic effect of certain pyrrolidinomorphinane derivatives was found to be antagonized by naloxone, suggesting mediation through the opioid system. researchgate.net Additionally, some pyrrolidine derivatives have been synthesized and evaluated for their dual anti-inflammatory and analgesic effects, with molecular docking studies suggesting they may interact with cyclooxygenase (COX) enzymes. nih.gov

Estrogen Receptor Modulators

Selective Estrogen Receptor Modulators (SERMs) are compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. nih.govscienceopen.com They are critical in the treatment of hormone-sensitive breast cancer and osteoporosis. researchgate.net The stereochemistry of the this compound moiety plays a crucial and defining role in the biological profile of certain estrogen receptor modulators.

A key study on a series of benzopyran derivatives revealed that the stereospecific orientation of the methyl group on the pyrrolidine side chain is solely responsible for determining whether the compound acts as a pure antagonist or a mixed agonist/antagonist (a SERM). Specifically, the derivative containing the (R)-3-methylpyrrolidine moiety was identified as a pure ERα antagonist and a selective ER degrader (PA-SERD), a highly desirable profile for treating endocrine-resistant breast cancer. nih.gov In stark contrast, the corresponding this compound derivative did not exhibit this pure antagonist profile. nih.gov This profound difference in activity underscores the critical importance of stereochemistry at this position for achieving the desired therapeutic effect.

Elucidation of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry for optimizing lead compounds by understanding how specific structural features influence biological activity. creative-biolabs.com

SAR: For pyrrolidine derivatives, SAR studies have provided valuable insights across different therapeutic targets.

Enzyme Inhibition: In a series of tert-butyl (S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylate derivatives evaluated as α-amylase and α-glucosidase inhibitors, SAR analysis revealed that the position of substituents on the aryl ring was critical. A derivative with a para-methoxy group (p-OCH₃) on the anisidine ring showed the most potent inhibitory activity against both enzymes, surpassing its ortho- and meta-isomers. nih.gov This indicates that the binding pocket favorably accommodates electron-donating groups at the para position. nih.gov

Estrogen Receptor Modulation: As discussed previously, the SAR for benzopyran-based ER modulators is exceptionally clear regarding the methylpyrrolidine side chain. The (R)-configuration of the methyl group at the 3-position is essential for pure antagonist activity, while the (S)-configuration or an unsubstituted pyrrolidine ring leads to a different, less desirable pharmacological profile. nih.gov

QSAR: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed 3D contour maps that visualize the regions where modifications to a molecule will enhance or decrease its activity.

A 3D-QSAR study on a series of pyrrolidine derivatives as inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, yielded robust and predictive CoMFA and CoMSIA models. nih.gov

CoMFA Contour Maps: The steric contour map indicated that bulky substituents were favored at certain positions of the molecule, suggesting a large accommodating space in the receptor pocket, while other areas required smaller groups to avoid steric hindrance. The electrostatic map highlighted regions where electropositive groups increased activity and others where electronegative groups were preferred.

CoMSIA Contour Maps: The CoMSIA model provided additional insights. Its hydrophobic contour map showed areas where hydrophobic groups were favorable for activity, while the hydrogen bond donor and acceptor maps identified key locations for establishing hydrogen bonds with the target protein. nih.gov

Based on these QSAR models, new, more potent inhibitors were designed, demonstrating the predictive power of these computational techniques in guiding drug discovery efforts for pyrrolidine-based compounds. nih.gov

Influence of Stereospecificity on Receptor Binding and Biological Profile

The most striking illustration of this principle is seen in the context of estrogen receptor modulation. High-resolution X-ray crystal structures and biochemical assays have provided a molecular-level explanation for the distinct activities of the (R)- and this compound enantiomers in benzopyran derivatives. nih.gov The (R)-methyl group is positioned in such a way that it disrupts the conformation of a critical region of the ERα protein, specifically the loop connecting helices 11 and 12 (H11-12 loop). nih.gov This disruption increases the mobility of helix 12, preventing it from adopting the agonist conformation required for receptor activation and leading to a pure antagonist profile.

Conversely, the this compound enantiomer does not induce this specific conformational change. nih.gov Its methyl group is oriented differently within the ligand-binding pocket, failing to disrupt the H11-12 loop. As a result, it does not confer pure antagonist activity and may even stabilize the receptor, a profile that is undesirable for treating many forms of breast cancer. nih.gov This direct comparison highlights that even a subtle change in the spatial orientation of a single methyl group can completely alter the therapeutic potential of a molecule, switching it from a potent and pure antagonist to an inactive or differentially active compound. This principle underscores the necessity of stereoselective synthesis and evaluation in modern drug discovery. nih.gov

Catalytic Applications of S 3 Methylpyrrolidine Derivatives

Asymmetric Organocatalysis

Organocatalysis, utilizing small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric synthesis. The pyrrolidine (B122466) motif is a privileged structure in this domain, largely due to its ability to form nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. nih.gov Derivatives of (S)-3-Methylpyrrolidine build upon the success of proline catalysis, seeking to enhance performance in various asymmetric transformations. organic-chemistry.org

Proline-Derived Organocatalysts and Their Modifications

L-proline is a versatile and effective natural amino acid catalyst for numerous asymmetric reactions, including aldol, Mannich, and Michael reactions. wikipedia.orgnih.gov However, limitations such as moderate solvent compatibility and the need for high catalyst loadings have prompted the development of modified proline derivatives. organic-chemistry.org

The strategic modification of the pyrrolidine ring is a central theme in the evolution of these organocatalysts. mdpi.com Introducing substituents, such as a methyl group at the 3-position, aims to create a more defined and sterically hindered chiral environment around the catalytic site. This can lead to improved facial discrimination of incoming substrates and, consequently, higher enantioselectivity. Researchers have developed a wide array of proline-derived catalysts, such as tetrazoles and acylsulfonamides, which have demonstrated superior results compared to proline itself, offering better yields and enantioselectivities in a broader range of solvents. organic-chemistry.orgnih.gov The development of bifunctional catalysts, which incorporate a secondary amine for enamine formation and another functional group (e.g., thiourea, amide) for hydrogen-bond-mediated substrate activation, represents a sophisticated approach to enhancing catalytic efficiency. nih.gov

Applications in Asymmetric Transformations (e.g., Aldol, Michael, Biginelli Reactions)

Derivatives of the this compound scaffold have been successfully employed as organocatalysts in several key carbon-carbon bond-forming reactions.

Aldol Reaction: The asymmetric aldol reaction is a cornerstone of organic synthesis. Proline and its derivatives are well-known catalysts for this transformation, typically proceeding through a six-membered enamine transition state to deliver products with high enantioselectivity. wikipedia.org Prolinamide-based catalysts have been synthesized and applied to the enantioselective aldol reaction of isatins with acetone, yielding chiral 3-hydroxy-3-(2-oxopropyl)-indolin-2-ones, which are important pharmaceutical intermediates. nih.gov Furthermore, bifunctional organocatalysts have been developed by conjugating (S)-proline with other chiral molecules, and their catalytic properties have been studied in asymmetric aldol reactions, often using environmentally friendly media like water. nih.gov

Michael Reaction: The asymmetric Michael addition of aldehydes or ketones to nitroolefins is a powerful method for constructing highly functionalized chiral molecules. Novel pyrrolidine-based organocatalysts featuring bulky substituents have been synthesized and evaluated for this purpose. nih.gov In a study of the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene, a series of newly designed pyrrolidine catalysts were screened. The research demonstrated that catalyst structure, solvent, and temperature significantly influence both the yield and the stereoselectivity of the reaction, with enantioselectivities reaching up to 85% ee for the desired adduct. nih.govrsc.org

The table below summarizes the performance of selected pyrrolidine-based organocatalysts in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. rsc.org

| Catalyst | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (syn %) |

| OC1 | CH₂Cl₂ | rt | 99 | 70:30 | 68 |

| OC4 | CH₂Cl₂ | rt | 95 | 78:22 | 67 |

| OC4 | Toluene | 0 | 90 | 85:15 | 77 |

| OC4 | Methylcyclohexane | 0 | 95 | 86:14 | 81 |

| OC11 | Methylcyclohexane | 0 | 99 | 88:12 | 85 |

Reaction conditions: 10 mol% catalyst loading.

Biginelli Reaction: The Biginelli reaction is a multicomponent condensation used to synthesize dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological relevance. The development of asymmetric variants of this reaction is of high interest. Researchers have synthesized and applied a series of new prolinamides as organocatalysts in the enantioselective Biginelli reaction. nih.gov These catalysts, which incorporate one or two hydrogen-bonding donors, were designed based on L-proline and its derivatives. Their application in the three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) has successfully produced optically active DHPMs. nih.govrsc.org For instance, a methanoproline-thiourea organocatalyst system was developed for the synthesis of chiral 6-isopropyl-3,4-dihydropyrimidines, achieving excellent enantioselectivities of up to 99% ee. rsc.org

Ligand Design in Transition Metal-Catalyzed Reactions

While organocatalysis offers a metal-free approach, transition metal catalysis remains an indispensable tool in asymmetric synthesis. The efficacy of these metal-based catalysts is almost entirely dependent on the chiral ligands that coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Chiral Ligand Development for Enantioselective Catalysis

The pyrrolidine scaffold is a privileged motif not only in organocatalysis but also in the design of chiral ligands for transition metals. The rigid, cyclic structure of this compound allows for the predictable positioning of coordinating groups, which is essential for effective enantioselective control. These ligands chelate to a metal center, forming a stable, chiral complex that can catalyze a wide range of transformations.

A notable application involves the catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines. In this strategy, a cobalt catalyst paired with a chiral bisoxazoline (BOX) ligand enables the selective formation of C3-alkylated pyrrolidines with high enantioselectivity. This reaction effectively desymmetrizes the starting 3-pyrroline to generate valuable chiral pyrrolidine scaffolds, including those with a methyl group at the C-3 position. This approach highlights how the choice of metal and a well-designed chiral ligand, which can be derived from scaffolds like this compound, allows for precise control over both regioselectivity and enantioselectivity in C-C bond formation.

Computational and Advanced Spectroscopic Investigations

Computational Chemistry Studies

Computational studies offer a powerful lens through which the structural and electronic nuances of (S)-3-Methylpyrrolidine can be examined. These in silico methods allow for the prediction of molecular properties and behaviors that can be difficult to access experimentally.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its electronic properties and predict its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. From these frontier orbital energies, global reactivity descriptors can be calculated, providing quantitative measures of the molecule's chemical behavior. These descriptors include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MESP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For this compound, the nitrogen atom is expected to be the most electron-rich center.

Table 1: Representative DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Symbol | Calculated Value (a.u.) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -0.235 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 0.089 | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 0.324 | Correlates with chemical stability. |

| Ionization Potential | IP | 0.235 | Energy required to remove an electron. |

| Electron Affinity | EA | -0.089 | Energy released when an electron is added. |

| Electronegativity | χ | 0.073 | Tendency to attract electrons. |

| Chemical Hardness | η | 0.162 | Resistance to change in electron distribution. |

| Global Softness | S | 6.173 | Inverse of hardness, indicates reactivity. |

| Electrophilicity Index | ω | 0.016 | Measure of electrophilic power. |

Note: The values in the table are illustrative and representative of what would be obtained from a DFT calculation at a specific level of theory (e.g., B3LYP/6-31G(d,p)). Actual values will vary with the computational method.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide critical insights into its conformational landscape and dynamic behavior in different environments (e.g., in a solvent or interacting with a biological macromolecule).

An MD simulation begins with an initial structure of the molecule, which is then allowed to evolve by solving Newton's equations of motion for every atom in the system. This generates a trajectory—a series of snapshots of the molecule's position and velocity over a defined period, often ranging from nanoseconds to microseconds. Analysis of this trajectory reveals the preferred conformations of the molecule, the transitions between them, and the timescale of these motions. Key metrics such as Root Mean Square Deviation (RMSD) can be used to assess the stability of the molecule's structure over the simulation, while Root Mean Square Fluctuation (RMSF) can identify which parts of the molecule are most mobile. When studying intermolecular interactions, MD simulations can map out the specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions between this compound and surrounding molecules, providing a dynamic view of its interaction profile.

Table 2: Typical Output Parameters from an MD Simulation of this compound in Aqueous Solution

| Parameter | Description | Typical Analysis |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A plateau in the RMSD plot indicates that the system has reached equilibrium and the conformation is stable. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom around its average position. | Higher RMSF values for specific atoms (e.g., in the methyl group or the N-H proton) indicate greater flexibility. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure over time. | Stable Rg values suggest the molecule maintains a consistent overall shape. |

| Intermolecular Hydrogen Bonds | Tracks the formation and lifetime of hydrogen bonds with solvent molecules. | Provides insight into solvation and the strength of solute-solvent interactions. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. This method is instrumental in structure-based drug design for predicting the interaction between a small molecule like this compound, or a derivative thereof, and a biological target.

The process involves placing the ligand in the binding site of the receptor and sampling a large number of possible orientations and conformations. Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). The pose with the best score is predicted to be the most favorable binding mode. The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. This information is crucial for understanding the molecular basis of a compound's biological activity and for designing new molecules with improved affinity and selectivity.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -6.5 | A more negative value indicates stronger predicted binding. |

| Interacting Residues | TYR 84, ASP 120, PHE 250 | Amino acid residues in the receptor's active site that form key interactions with the ligand. |

| Hydrogen Bonds | 1 | Formed between the pyrrolidine (B122466) N-H and the side chain of ASP 120. |

| Hydrophobic Interactions | 2 | Formed between the pyrrolidine ring and the side chains of TYR 84 and PHE 250. |

| RMSD of Docked Pose (Å) | 1.2 | The deviation from a known reference binding mode, if available. A value < 2.0 Å is generally considered a good prediction. |

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic conformational flux. This non-planarity is described by a process called pseudorotation, where the "pucker" of the ring moves around the five atoms without significant changes in energy. This process allows the ring to rapidly interconvert between various "envelope" (where one atom is out of the plane of the other four) and "twist" (where two adjacent atoms are displaced on opposite sides of the plane) conformations.

Computational methods can be used to map the pseudorotation pathway of this compound. The conformation of the ring at any point can be described by two parameters: the puckering amplitude (q) and the phase angle (ϕ). The puckering amplitude measures the degree of non-planarity, while the phase angle specifies the location of the pucker around the ring. By calculating the energy of the molecule for a range of phase angles, a potential energy surface for pseudorotation can be generated. This analysis reveals the most stable conformations (energy minima) and the energy barriers between them, providing a detailed picture of the ring's inherent flexibility. The presence of the methyl group at the C3 position introduces an additional steric and electronic influence that will favor certain puckered conformations over others.

This compound, as a chiral electron-donating moiety, can be incorporated into larger molecular systems known as dyads for the study of photoinduced electron transfer (PET). A dyad typically consists of an electron donor (D) and an electron acceptor (A) linked by a molecular bridge. Upon photoexcitation of either the donor or acceptor, an electron can be transferred from the HOMO of the donor to the LUMO of the acceptor, creating a charge-separated state (D+-A-).

Computational modeling, often using DFT and time-dependent DFT (TD-DFT), is essential for understanding and predicting the efficiency of these PET processes. These calculations can determine the thermodynamic driving force for electron transfer (ΔGPET) and the electronic coupling between the donor and acceptor orbitals. The chirality of the this compound component can introduce stereoselectivity into the PET process, meaning the rate and efficiency of electron transfer may differ from that of a dyad containing its (R)-enantiomer. Theoretical models help to explain these differences by analyzing the spatial structure and orbital overlap in diastereomeric dyads, providing insights into how chirality influences electron transfer dynamics at the molecular level.

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques like NMR and IR provide basic structural information, advanced methods are required to fully characterize the stereochemistry and conformational properties of a chiral molecule like this compound.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and its conformational population in solution. To interpret the experimental VCD spectrum, it is compared to a spectrum predicted computationally using DFT. By finding a good match between the experimental and calculated spectra for a specific enantiomer (e.g., S) and its low-energy conformers, the absolute configuration can be unequivocally assigned. VCD is particularly valuable as it provides a detailed fingerprint of the molecule's three-dimensional structure.

Advanced Nuclear Magnetic Resonance (NMR) techniques are also employed for chiral recognition. This can involve the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). When this compound interacts with a chiral agent, it forms diastereomeric species that can be distinguished by high-resolution NMR, allowing for the determination of enantiomeric purity. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximities of atoms, helping to confirm the relative stereochemistry and preferred conformations in solution.

Nuclear Magnetic Resonance (NMR) for Stereoselective Product Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. In reactions involving chiral molecules such as this compound, NMR is particularly powerful for confirming the formation of stereoselective products. When this compound is used as a chiral auxiliary or a building block in a stereoselective synthesis, the resulting product can have multiple stereocenters. The spatial arrangement of atoms in these diastereomers leads to distinct chemical environments for the nuclei, which in turn results in different NMR spectral properties.

For instance, in a reaction where this compound is alkylated with a prochiral electrophile, two diastereomeric products may be formed. The ¹H and ¹³C NMR spectra of these diastereomers will exhibit differences in chemical shifts (δ) and coupling constants (J). Protons that are diastereotopic, meaning they are chemically non-equivalent due to the presence of a chiral center elsewhere in the molecule, will typically resonate at different frequencies. This difference in chemical shift allows for the quantification of the diastereomeric excess (d.e.) of the reaction by integrating the signals corresponding to each diastereomer.

Consider a hypothetical stereoselective Michael addition of this compound to an α,β-unsaturated ester. The resulting product would contain two chiral centers, leading to the potential formation of two diastereomers: (S,R) and (S,S). The protons adjacent to the newly formed stereocenter, as well as the protons on the pyrrolidine ring, would be in different chemical environments in the two diastereomers.

Table 1: Representative ¹H NMR Data for Diastereomeric Products of a Hypothetical Reaction with this compound

| Proton | Diastereomer 1 ((S,R)-Product) Chemical Shift (δ, ppm) | Diastereomer 2 ((S,S)-Product) Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2a | 3.15 | 3.25 | dd | 10.5, 6.0 |

| H-2b | 2.90 | 3.00 | t | 8.5 |

| H-3 | 2.50 | 2.65 | m | - |

| H-4a | 1.95 | 2.05 | m | - |

| H-4b | 1.60 | 1.70 | m | - |

| H-5a | 3.05 | 3.18 | dd | 10.5, 7.0 |

| H-5b | 2.80 | 2.95 | t | 8.5 |

| CH₃ (on pyrrolidine) | 1.05 | 1.10 | d | 6.5 |

| H-α (on added chain) | 3.80 | 3.95 | q | 7.2 |

This table is generated based on typical values and is for illustrative purposes.

By analyzing the distinct signals for protons such as those at the 2 and 5 positions of the pyrrolidine ring and the α-proton of the added chain, the ratio of the two diastereomers can be determined, thus confirming the stereoselectivity of the reaction.

Chemically Induced Dynamic Nuclear Polarization (CIDNP) and Electron Polarization (CIDEP) for Reaction Intermediates

Chemically Induced Dynamic Nuclear Polarization (CIDNP) and Chemically Induced Dynamic Electron Polarization (CIDEP) are powerful spectroscopic techniques used to study the mechanisms of chemical reactions that proceed through radical intermediates. wikipedia.org These methods are particularly insightful for photochemical reactions.

CIDNP manifests as enhanced absorption or emission signals in the NMR spectrum of the reaction products. wikipedia.org These non-Boltzmann population distributions of nuclear spin states are a signature of the involvement of radical pairs in the reaction mechanism. The polarization is generated in a spin-sorting process during the evolution of a radical pair, which is influenced by the hyperfine interactions between the unpaired electrons and the magnetic nuclei. The sign of the CIDNP effect (enhanced absorption or emission) can provide information about the nature of the radical pair precursor (singlet or triplet state) and the magnetic properties (e.g., g-factor and hyperfine coupling constants) of the radicals involved.

While specific CIDNP studies focusing solely on this compound are not extensively documented, research on closely related systems, such as dyads of the nonsteroidal anti-inflammatory drug ketoprofen (B1673614) linked to (S)-N-methylpyrrolidine, demonstrates the utility of this technique. In such systems, photoinduced electron transfer or hydrogen transfer leads to the formation of biradical intermediates. The CIDNP effects observed for the protons of the pyrrolidine moiety and the ketoprofen backbone allow for the characterization of these transient paramagnetic species.

CIDEP is a related phenomenon observed in electron paramagnetic resonance (EPR) spectroscopy, where the spin polarization of the transient radicals themselves is detected. CIDEP provides complementary information to CIDNP, offering direct insight into the spin dynamics of the radical intermediates on a much shorter timescale.

The study of reaction intermediates through CIDNP and CIDEP involves the following key aspects:

Detection of Radical Intermediates: The observation of polarized NMR or EPR signals is direct evidence for the presence of radical species in the reaction.

Determination of Reaction Pathways: The specific nuclei or electrons that show polarization can help in elucidating the reaction mechanism, including identifying the sites of radical formation and subsequent reactions.

Characterization of Radical Pairs: Analysis of the CIDNP and CIDEP effects can provide information on the spin multiplicity of the precursor state (singlet or triplet) that forms the radical pair.

For example, in a photochemical reaction involving this compound, the formation of a radical cation centered on the nitrogen atom could be a key step. The protons on the carbon atoms adjacent to the nitrogen (the α-protons) would exhibit strong hyperfine coupling with the unpaired electron. This would lead to significant CIDNP effects for these protons in the reaction products, providing a clear signature of this specific radical intermediate.

Derivatization and Structural Modification Studies

Functionalization of Preformed Pyrrolidine (B122466) Rings

The functionalization of a preformed (S)-3-Methylpyrrolidine ring primarily involves reactions at the nitrogen atom, which is a secondary amine. This nitrogen can undergo a variety of chemical transformations to introduce diverse functional groups, thereby modifying the compound's physicochemical properties.

Common functionalization reactions for secondary amines like this compound include:

N-Alkylation: Introduction of alkyl groups to the nitrogen atom.

N-Arylation: Attachment of an aryl group to the nitrogen.

N-Acylation: Reaction with acyl halides or anhydrides to form amides. whiterose.ac.uk

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Oxidative methods can also be employed to functionalize the pyrrolidine ring itself. For instance, electrochemical Shono-type oxidation can convert pyrrolidines into pyrrolidinones. acs.org Additionally, reactions involving hypervalent iodine reagents can lead to the introduction of functional groups at the α-position to the nitrogen. nih.gov Copper-catalyzed three-component tandem reactions have been used to synthesize α-cyano pyrrolidines from primary amine-tethered alkynes, showcasing advanced methods for ring functionalization. nih.gov

These functionalization strategies allow for the creation of a library of this compound derivatives, each with potentially unique biological activities and properties, which can then be screened for desired therapeutic effects.

Strategies for Chemical Derivatization for Analytical Applications

Chemical derivatization is a crucial step in the analysis of many compounds, including this compound, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). mdpi.com Derivatization can enhance a compound's volatility, improve its chromatographic behavior, and increase the sensitivity of detection. nih.gov

For this compound, the secondary amine is the primary site for derivatization. This is essential for GC analysis as it replaces the active hydrogen, making the molecule more volatile and thermally stable. gcms.cz

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the secondary amine in this compound. researchgate.net This process involves replacing the active hydrogen with a trimethylsilyl (TMS) group. gcms.cz Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.comnih.gov The resulting TMS derivative is more volatile and less polar, making it suitable for GC-MS analysis. youtube.com The reaction conditions, including the choice of silylating agent, solvent, temperature, and reaction time, must be optimized to ensure complete derivatization and prevent the formation of byproducts.

Oximation is another derivatization technique, primarily used for compounds with carbonyl groups to prevent tautomerization. youtube.com While this compound itself does not have a carbonyl group, this technique would be relevant for its derivatives that do, or in complex matrices where other compounds might interfere. Oximation is often performed prior to silylation in metabolomics studies to stabilize α-keto acids and sugars. youtube.com

The choice between derivatization methods like silylation and alkylation depends on the analyte and the sample matrix. While silylation is widely used, alkylation methods, such as using methyl chloroformate (MCF), have shown better reproducibility and stability for certain classes of compounds like amino and non-amino organic acids. nih.gov

In metabolomics and trace analysis, where samples are often complex and analytes are present at low concentrations, derivatization is indispensable. For GC-MS based metabolomics, a two-step derivatization process involving methoximation followed by silylation is a standard procedure. youtube.com This allows for the comprehensive analysis of a wide range of metabolites.

For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to enhance ionization efficiency and improve chromatographic separation. nih.gov Novel derivatization reagents have been developed to increase the detection sensitivity of chiral carboxylic acids in LC/ESI-MS/MS by introducing a permanently charged moiety. nih.govresearchgate.net This approach could be adapted for the analysis of this compound or its acidic metabolites.

The application of these derivatization strategies enables the sensitive and accurate quantification of this compound and its derivatives in complex biological matrices, which is crucial for pharmacokinetic and metabolomic studies.

Impact of Substituent Effects on Molecular Properties and Biological Activity

The substituents on the pyrrolidine ring have a profound impact on the molecule's properties and its biological activity. nih.gov This is a fundamental concept in structure-activity relationship (SAR) studies, which aim to correlate molecular structure with biological function. drugdesign.org

The methyl group at the 3-position of this compound, and particularly its stereochemistry, is a critical determinant of its biological activity. Research has shown that the stereospecific orientation of substituents on the pyrrolidine ring can dramatically alter the binding mode of a molecule to its biological target. nih.gov

A salient example is the differential activity of 3-methylpyrrolidine (B1584470) enantiomers in the context of cancer therapy. Studies have demonstrated that the (R)-enantiomer of a 3-methylpyrrolidine-containing compound acts as a pure estrogen receptor α (ERα) antagonist and a selective ER degrader, which is beneficial for treating breast cancer. In contrast, the (S)-enantiomer, as found in this compound derivatives, does not exhibit this same antagonistic profile. nih.gov This highlights the critical role of the stereochemistry at the 3-position in determining the biological outcome.

The electronic nature of substituents also plays a significant role. Electron-withdrawing or electron-donating groups can influence the molecule's polarity, lipophilicity, and its ability to form hydrogen bonds, all of which affect its interaction with biological targets. mdpi.com For instance, in a series of pyrrolidine derivatives, the introduction of a para-methoxy group (an electron-donating group) on a phenyl ring attached to the pyrrolidine scaffold resulted in potent α-amylase and α-glucosidase inhibition. nih.gov

The following table summarizes the influence of different substituents on the properties and activities of pyrrolidine-based compounds, drawing inferences for this compound.

| Substituent/Modification | Position | Effect on Properties | Impact on Biological Activity | Reference |

| (R)-Methyl vs. (S)-Methyl | 3 | Alters stereochemistry and conformation | (R)-enantiomer promotes pure ERα antagonism, while the (S)-enantiomer does not. | nih.gov |

| Phenylpiperazine with 3-trifluoromethyl | N-acetamide | Increases lipophilicity | High activity in the Maximal Electroshock (MES) test for anticonvulsant activity. | nih.gov |

| Fluoro-phenyl | 3 | Modifies electronic properties and lipophilicity | Offers better in vitro potency for certain biological targets. | nih.gov |

| Para-methoxy on a phenyl substituent | N-linked | Increases electron density | Exceptional α-amylase and α-glucosidase inhibition. | nih.gov |

These examples underscore the principle that even minor modifications to the this compound scaffold, such as changing the stereochemistry of the methyl group or adding other substituents, can lead to significant changes in biological activity. This sensitivity to substitution makes the pyrrolidine ring a versatile and tunable platform for drug design. nih.govnih.gov

Future Perspectives and Research Challenges

Development of Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in the broader application of (S)-3-methylpyrrolidine and its derivatives is the development of environmentally benign and efficient synthetic methods. Traditional synthetic routes often involve multiple steps, hazardous reagents, and significant waste generation. Future research must prioritize green chemistry principles to create more sustainable and atom-economical pathways.

Key research directions include:

Biocatalysis: The use of enzymes offers a powerful alternative to conventional chemical catalysis. Engineered enzymes, such as transaminases (ATAs), hydrolases, and dehydrogenases, can facilitate the stereoselective synthesis of chiral amines like this compound with high enantiomeric excess (>99%) and under mild reaction conditions. nih.gov Recent advances in directed evolution and protein engineering are expanding the substrate scope and enhancing the efficiency of these biocatalysts. nih.govacs.org For instance, engineered cytochrome P411 variants have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines. nih.gov

Chemoenzymatic Strategies: Combining the strengths of chemical and enzymatic catalysis can create novel and efficient synthetic routes. nih.gov A one-pot photoenzymatic synthesis has been reported for producing chiral N-Boc-protected 3-aminopyrrolidines, demonstrating a workflow that is both operationally simple and uses readily available starting materials. nih.gov

Catalytic Asymmetric Synthesis: Developing novel chiral catalysts, including transition-metal complexes and organocatalysts, remains a crucial area. researchgate.netresearchgate.net The goal is to achieve high yields and enantioselectivity while minimizing catalyst loading and waste.

| Synthetic Approach | Description | Advantages | Research Focus |

|---|---|---|---|

| Biocatalysis | Use of engineered enzymes (e.g., transaminases, cytochrome P411 variants) for stereoselective synthesis. nih.govnih.gov | High enantioselectivity, mild conditions, reduced environmental impact. acs.org | Enzyme discovery, protein engineering for improved stability and substrate scope. nih.gov |

| Chemoenzymatic Synthesis | Integration of chemical steps with enzymatic reactions in a single pot or sequence. nih.gov | Combines the efficiency of chemical reactions with the selectivity of enzymes. nih.gov | Developing compatible reaction conditions for multi-step, one-pot processes. |

| Asymmetric Catalysis | Development of novel chiral metal complexes or organocatalysts for enantioselective reactions. researchgate.net | Broad substrate applicability, high turnover numbers. | Designing highly efficient and recyclable catalysts. researchgate.net |

Discovery of Novel Bioactive Scaffolds with Enhanced Selectivity

The pyrrolidine (B122466) ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govmdpi.com The stereochemistry of the this compound moiety is a critical determinant of biological activity and selectivity. A key future direction is the systematic exploration of this scaffold to discover novel bioactive compounds with enhanced potency and target selectivity.

Research opportunities in this area include:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential to understand how the stereochemistry of the methyl group at the C-3 position influences binding affinity and functional activity at various biological targets. For example, studies have shown that the orientation of a 3-methylpyrrolidine (B1584470) group can determine whether a compound acts as a pure antagonist or a selective degrader of the estrogen receptor α (ERα). nih.gov

Fragment-Based Drug Discovery (FBDD): Using this compound as a starting fragment, medicinal chemists can build more complex molecules tailored to specific protein binding pockets. This approach can lead to the identification of highly selective inhibitors for targets such as kinases, proteases, and GPCRs.

Scaffold Diversification: Incorporating the this compound core into diverse molecular architectures, such as spirocyclic systems or macrocycles, can unlock novel biological activities. nih.gov Pyrrolidines are recognized as versatile scaffolds for designing new compounds with a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net

| Target Class | Role of this compound Scaffold | Potential Therapeutic Area |

|---|---|---|

| Kinases | The chiral center can orient substituents to achieve selective binding in the ATP pocket, enhancing isoform selectivity. nih.gov | Oncology, Inflammation |

| G-Protein Coupled Receptors (GPCRs) | Provides a rigid, three-dimensional structure to control ligand presentation to the receptor binding site. | CNS Disorders, Metabolic Diseases |

| Enzymes (e.g., DPP-IV, α-glucosidase) | Acts as a key structural component for inhibitors, with its stereochemistry influencing potency. nih.govnih.gov | Diabetes, Infectious Diseases |

| Nuclear Receptors (e.g., ERα) | Stereospecific orientation can modulate the receptor's conformational state, leading to distinct pharmacological profiles (e.g., antagonist vs. degrader). nih.gov | Oncology, Endocrinology |

Integration of Computational Design and Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is revolutionizing drug discovery. nih.govrsc.org Applying these integrated approaches to this compound can accelerate the design-make-test-analyze cycle, leading to the more rapid identification of promising drug candidates.

Future efforts should focus on:

In Silico Screening: Utilizing virtual libraries of this compound derivatives for large-scale screening against validated and novel drug targets. brieflands.comresearchgate.net This can prioritize synthetic efforts on compounds with the highest predicted activity.

Predictive Modeling: Employing quantitative structure-activity relationship (QSAR), comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) to build predictive models. nih.govnih.gov These models can identify key structural features of pyrrolidine derivatives that are essential for their inhibitory activity. nih.gov

Mechanism-Based Design: Using molecular docking and molecular dynamics simulations to gain detailed insights into the binding modes of this compound-containing ligands within their target proteins. nih.govnih.gov This understanding allows for the rational design of modifications to improve potency and selectivity. The iterative process where computational predictions guide experiments, and experimental results refine computational models, is crucial for accelerating the development of effective molecules. chiralpedia.com

| Computational Tool | Application for this compound Derivatives | Expected Outcome |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of ligands in a protein's active site. nih.gov | Identification of key interactions, guiding rational design of more potent compounds. nih.gov |

| QSAR/CoMFA/CoMSIA | Correlates structural properties with biological activity to build predictive models. nih.govnih.gov | Elucidation of structural requirements for activity, design of novel compounds with enhanced potency. nih.gov |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. |

| Virtual Screening | Screens large compound libraries against a target protein in silico. brieflands.com | Rapid identification of potential hit compounds for experimental validation. |

Addressing Pharmacokinetic and Pharmacodynamic Considerations in Drug Development

A promising bioactive compound must possess favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties to become a successful drug. The saturated, three-dimensional nature of the pyrrolidine ring often imparts desirable ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.govnih.gov However, these properties must be carefully optimized for each drug candidate.

Key challenges and research areas include:

Early ADME Profiling: Integrating in vitro and in silico ADME models early in the discovery process is critical to flag potential liabilities such as poor solubility, low permeability, rapid metabolism, or off-target toxicity. semanticscholar.org

Metabolic Stability: Investigating the metabolic fate of the this compound scaffold is crucial. Research should aim to identify potential sites of metabolism and design derivatives with improved stability to avoid rapid clearance from the body.